molecular formula C14H11NO2S2 B5777211 2-(benzylsulfonyl)-1,3-benzothiazole CAS No. 67219-33-4

2-(benzylsulfonyl)-1,3-benzothiazole

Cat. No. B5777211
CAS RN: 67219-33-4
M. Wt: 289.4 g/mol
InChI Key: JOGKYWBQKGULJT-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-1,3-benzothiazole is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound has been found to possess several interesting properties that make it a promising candidate for various scientific applications.

Scientific Research Applications

Antifungal Activity

2-(Benzylsulfonyl)-1,3-benzothiazole derivatives have been explored for their antifungal properties. Research has shown that these compounds exhibit significant sensitivity against certain molds and yeasts, such as Candida albicans, demonstrating high cell growth inhibition at varying concentrations. This indicates their potential as novel antifungal agents, especially in the context of antifungal resistance (Łukowska-Chojnacka et al., 2016).

Antitumor Properties

Benzothiazole derivatives, including 2-(benzylsulfonyl)-1,3-benzothiazole, have shown promise as antitumor agents. Studies have indicated that these compounds possess selective and potent antitumor properties both in vitro and in vivo, with potential mechanisms involving cytochrome P450 1A1 induction and biotransformation (Bradshaw et al., 2002).

Broad Spectrum Pharmaceutical Applications

Benzothiazole derivatives are recognized for their extensive pharmaceutical applications, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Their structural simplicity and synthesis ease provide significant scope for the development of new therapies (Kamal et al., 2015).

Chemotherapeutic Development

The benzothiazole scaffold, including 2-(benzylsulfonyl)-1,3-benzothiazole, has been under development for chemotherapeutic applications. This is primarily due to its structural diversity and pharmacological properties, making it a key focus in the search for new therapeutics (Elgemeie et al., 2020).

Synthesis and Evaluation for Antimicrobial and Antitubercular Activities

Novel sulfonyl derivatives, including those based on 2-(benzylsulfonyl)-1,3-benzothiazole, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have shown significant antibacterial and antifungal effects, as well as excellent antitubercular properties when compared with standard drugs (Kumar et al., 2013).

properties

IUPAC Name

2-benzylsulfonyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c16-19(17,10-11-6-2-1-3-7-11)14-15-12-8-4-5-9-13(12)18-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGKYWBQKGULJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429522
Record name Benzothiazole, 2-[(phenylmethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazole, 2-[(phenylmethyl)sulfonyl]-

CAS RN

67219-33-4
Record name Benzothiazole, 2-[(phenylmethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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